1-(Trimethylsilyl)-3,4-dichlorobenzene
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Overview
Description
1-(Trimethylsilyl)-3,4-dichlorobenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-3,4-dichlorobenzene can be synthesized through a multi-step process involving the introduction of the trimethylsilyl group and the chlorination of the benzene ring. One common method involves the reaction of 3,4-dichlorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-3,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other aromatic or alkyne compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine in solvents like acetonitrile or THF.
Major Products Formed:
- Substituted benzene derivatives with various functional groups replacing the chlorine atoms.
- Oxidized or reduced forms of the original compound, depending on the reaction conditions.
- Coupled products with extended aromatic systems or alkyne linkages.
Scientific Research Applications
1-(Trimethylsilyl)-3,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Its trimethylsilyl group can act as a protecting group for reactive sites during multi-step synthesis.
Materials Science: Employed in the synthesis of polymers and copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-3,4-dichlorobenzene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl group and the chlorine substituents. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of new bonds, while the chlorine atoms can be readily substituted or modified. These properties make the compound a versatile reagent in organic synthesis and materials science.
Comparison with Similar Compounds
1-(Trimethylsilyl)-3,4-dichlorobenzene can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-4-chlorobenzene: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
1-(Trimethylsilyl)-2,4-dichlorobenzene:
1-(Trimethylsilyl)-3,5-dichlorobenzene: Another isomer with distinct properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in synthesis and materials science.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJPYIUEPWDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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